molecular formula C14H11BrCl2N4O B2546126 4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 946386-74-9

4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2546126
CAS No.: 946386-74-9
M. Wt: 402.07
InChI Key: RHVGTIARPLYYMU-UHFFFAOYSA-N
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Description

4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that features a unique combination of bromine, chlorine, imidazole, and pyrazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by affecting signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-imidazole
  • 4,5-dichloro-1H-imidazole
  • 1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

4-bromo-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of bromine, chlorine, imidazole, and pyrazolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N4O/c1-19-10(7-20-8-18-12(16)13(20)17)11(15)14(22)21(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVGTIARPLYYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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